molecular formula C13H15FN2O2 B2515671 ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate CAS No. 154170-01-1

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B2515671
CAS No.: 154170-01-1
M. Wt: 250.273
InChI Key: DHTFJAFPZBGEKP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cyclooxygenase (COX) and proteins involved in cell signaling pathways contributes to its biological activity . These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in cell proliferation, differentiation, and survival . Additionally, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, the compound may interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound in in vitro and in vivo studies may include changes in cellular responses, such as alterations in cell proliferation, apoptosis, and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may induce toxicity, leading to adverse effects on organ function and overall health . Threshold effects and the therapeutic window of the compound are important considerations in its application in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important aspects of its biochemical analysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the entry of the compound into cells, while binding proteins may influence its localization and accumulation within cellular compartments . The transport and distribution of this compound can affect its bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.

Properties

IUPAC Name

ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTFJAFPZBGEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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